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SGC-iMLLT

Epigenetics Chemical Biology YEATS Domain

SGC-iMLLT is the only first-in-class MLLT1/3 YEATS domain probe with extensive validation, including a published co-crystal structure (PDB 6HT1), selectivity profiling against >48 bromodomains, and three orthogonal cellular target engagement assays (CETSA, FRAP, NanoBRET). This benchmark tool ensures unambiguous biological interpretation in AML models, directly addressing reproducibility concerns. Procure this research-use-only compound to establish definitive target engagement protocols and avoid confounding off-target effects.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
Cat. No. B1193482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC-iMLLT
SynonymsSGCiMLLT, SGC-iMLLT, SGC iMLLT
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C
InChIInChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1
InChIKeyQGNDVASWIHEXCL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SGC-iMLLT: First-in-Class Chemical Probe for MLLT1/3 YEATS Domain Inhibition in Epigenetic Research and Procurement


SGC-iMLLT (CAS 2255338-25-9) is a potent, selective small-molecule inhibitor targeting the YEATS domain (YD) of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3) [1]. It is recognized as the first-in-class chemical probe for this emerging class of epigenetic reader proteins, which bind acetylated and crotonylated lysine residues on histone tails [2]. The compound exhibits sub-micromolar affinity for both MLLT1 YD (Kd = 129 nM) and MLLT3 YD (Kd = 77 nM) and inhibits MLLT1/3-histone interactions with an IC50 of 260 nM [3].

Why SGC-iMLLT Cannot Be Substituted by Other MLLT1/3 YEATS Domain Inhibitors in Research Applications


MLLT1/3 YEATS domain inhibitors are not interchangeable due to marked differences in selectivity breadth, cellular target engagement validation, and structural characterization. While later probes such as NVS-MLLT-1 and PFI-6 share the same nominal targets, SGC-iMLLT remains the most comprehensively validated chemical probe with published co-crystal structure data, extensive selectivity profiling against 48 bromodomains, and multiple orthogonal cellular target engagement assays [1]. Substituting SGC-iMLLT with an alternative probe without equivalent validation risks introducing uncharacterized off-target effects and confounding biological interpretation [2].

Quantitative Differentiation of SGC-iMLLT from Closest Analogs: A Procurement-Focused Evidence Guide


First-in-Class Chemical Probe with Broadly Validated Dual MLLT1/3 Engagement

SGC-iMLLT was the first small-molecule chemical probe reported for MLLT1/3 YEATS domains, with an IC50 of 260 nM and Kd values of 129 nM (MLLT1) and 77 nM (MLLT3) [1]. In comparison, the later probe NVS-MLLT-1 exhibits IC50 values of 150 nM (MLLT1) and 254 nM (MLLT3), with a Kd of 109 nM for MLLT1 [2]. PFI-6, another alternative, shows IC50 values of 140 nM (MLLT1) and 160 nM (MLLT3) and Kd values of 82 nM (MLLT1) and 76 nM (MLLT3) . While all three compounds target the same YEATS domains, SGC-iMLLT remains the only probe with published cellular target engagement data across three orthogonal assays: CETSA in MV-4-11 cells, FRAP in U2OS cells, and NanoBRET in HEK293 cells [1].

Epigenetics Chemical Biology YEATS Domain

Superior Selectivity Breadth: Profiled Against 48 Bromodomains

SGC-iMLLT demonstrates a selectivity profile exceeding that of its closest analogs. It shows no activity against YEATS2 and YEATS4 (IC50 >10 µM) and against 48 recombinant bromodomain proteins at 50 µM in thermal shift assays [1]. In contrast, NVS-MLLT-1 was profiled against a smaller panel, with reported selectivity for CERC2 (IC50 >40 µM) [2]. PFI-6 exhibits selectivity over YEATS2/4 (IC50 >30 µM) but lacks published broad bromodomain profiling data . The broader selectivity assessment of SGC-iMLLT reduces the risk of unanticipated off-target effects in epigenetic studies.

Selectivity Profiling Bromodomain YEATS Domain

Validated Cellular Target Engagement via Three Orthogonal Assays

SGC-iMLLT is the only MLLT1/3 YEATS domain inhibitor with published cellular target engagement data from three independent assay platforms: CETSA in MV-4-11 cells (MLLT1), FRAP in U2OS cells (GFP-tagged MLLT1 and MLLT3), and NanoBRET in HEK293 cells (MLLT3) [1]. In comparison, NVS-MLLT-1 lacks published cellular target engagement data beyond potency values [2]. PFI-6 has reported NanoBRET cellular engagement for MLLT3 (IC50 = 760 nM) but no CETSA or FRAP data . The orthogonal validation of SGC-iMLLT provides higher confidence in its utility for cellular studies.

Cellular Target Engagement CETSA NanoBRET

Structural Basis of Inhibition: Co-Crystal Structure with MLLT1 YD

The binding mode of SGC-iMLLT to the MLLT1 YEATS domain has been elucidated by X-ray crystallography (PDB ID 6HT1), confirming its interaction with the Kac/Kcr binding site [1]. While PFI-6 also has a reported co-crystal structure , SGC-iMLLT was the first small-molecule YEATS domain inhibitor with a published structure, providing a foundational scaffold for structure-guided optimization. No co-crystal structure is publicly available for NVS-MLLT-1.

Structural Biology X-ray Crystallography YEATS Domain

High-Impact Application Scenarios for SGC-iMLLT in Epigenetic Research and Drug Discovery


Target Validation in MLL-Rearranged Acute Myeloid Leukemia (AML)

SGC-iMLLT is particularly suited for validating the role of MLLT1/3 YEATS domains in AML models. Its demonstrated cellular target engagement in MV-4-11 cells and ability to downregulate MYC and DDN expression while upregulating CD86 provide a robust phenotypic readout [1]. The probe's first-in-class status and extensive selectivity profiling make it the benchmark tool for distinguishing YEATS-dependent from YEATS-independent effects in leukemia biology [2].

Structure-Guided Medicinal Chemistry Campaigns

The availability of a high-resolution co-crystal structure (PDB 6HT1) of SGC-iMLLT bound to MLLT1 YD provides a critical starting point for rational design of improved YEATS domain inhibitors [1]. Researchers can leverage this structural information to optimize potency, selectivity, and drug-like properties, making SGC-iMLLT an essential reference compound for medicinal chemistry efforts targeting MLLT1/3-driven cancers [2].

Selectivity Profiling Benchmarking

Given its well-documented selectivity profile against YEATS2/4 (IC50 >10 µM) and 48 bromodomains (no activity at 50 µM), SGC-iMLLT serves as a benchmark control for assessing the selectivity of novel MLLT1/3 inhibitors [1]. Its use in parallel with newer probes like PFI-6 and NVS-MLLT-1 allows researchers to contextualize off-target liabilities and ensure biological effects are attributable to intended target engagement [2].

Cellular Target Engagement Assay Development

SGC-iMLLT is uniquely validated in three orthogonal cellular target engagement assays (CETSA, FRAP, NanoBRET), providing a versatile toolkit for researchers seeking to establish robust target engagement protocols [1]. This multi-assay validation enables cross-platform comparison and ensures that observed cellular phenotypes can be confidently linked to MLLT1/3 YEATS domain inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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